Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate
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Overview
Description
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring with an ethyl ester group at the 2-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Pyrazine-2-carboxylate derivatives.
Reduction: 6-hydroxy-5,6-dihydropyrazine-2-carboxylate.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Ethyl 6-oxo-5,6-dihydropyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxo-5,6-dihydropyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.
Ethyl 6-oxo-5,6-dihydro-1,5-naphthyridine-2-carboxylate: Contains a naphthyridine ring, offering different electronic and steric properties.
Ethyl 6-oxo-5,6-dihydropyrimidine-2-carboxylate: Features a pyrimidine ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-pyrazine-5-carboxylate |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-4-6(10)9-5/h3H,2,4H2,1H3 |
InChI Key |
JZPQQUOCRMTUDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=O)CN=C1 |
Origin of Product |
United States |
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